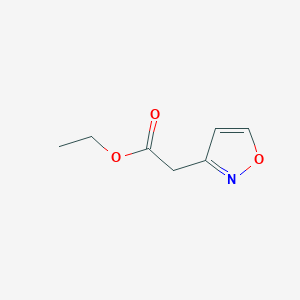
Ethyl 2-(isoxazol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(isoxazol-3-yl)acetate is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(isoxazol-3-yl)acetate can be synthesized through a variety of methods. One common approach involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions. This reaction leads to the formation of ester-functionalized isoxazoles in quantitative yields .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, and toxicity. These methods typically involve the use of eco-friendly synthetic strategies to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(isoxazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include mild bases such as sodium bicarbonate or triethylamine, and the reactions are typically carried out in solvents like ethyl acetate .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of this compound with nitrile oxides can lead to the formation of ester-functionalized isoxazoles .
Scientific Research Applications
Ethyl 2-(isoxazol-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-(isoxazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Ethyl 2-(isoxazol-3-yl)acetate can be compared with other similar compounds, such as:
Sulfamethoxazole: An antibiotic with a similar isoxazole ring structure.
Muscimol: A compound that acts as a GABA receptor agonist.
Ibotenic Acid: A neurotoxin with an isoxazole ring.
These compounds share the isoxazole ring but differ in their functional groups and biological activities, highlighting the unique properties of this compound.
Properties
CAS No. |
82669-57-6 |
|---|---|
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
ethyl 2-(1,2-oxazol-3-yl)acetate |
InChI |
InChI=1S/C7H9NO3/c1-2-10-7(9)5-6-3-4-11-8-6/h3-4H,2,5H2,1H3 |
InChI Key |
UBUOGYCODWVHOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NOC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


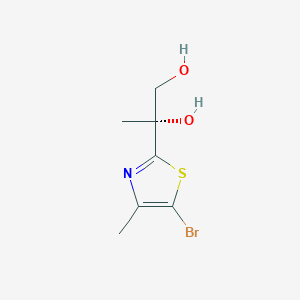
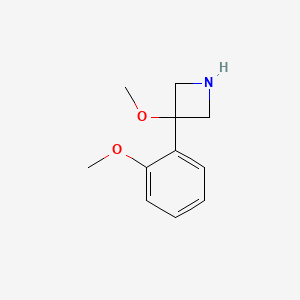
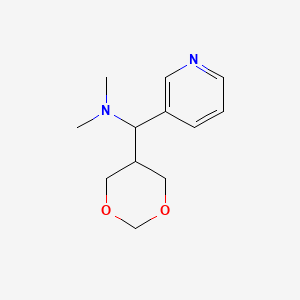
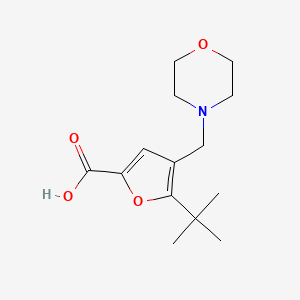

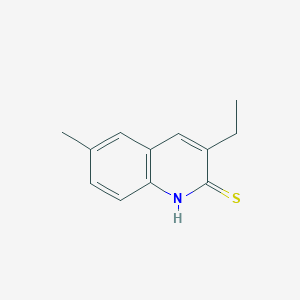

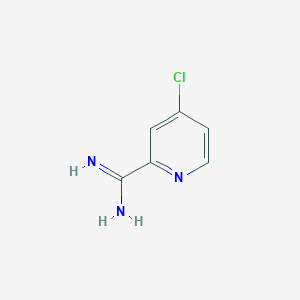
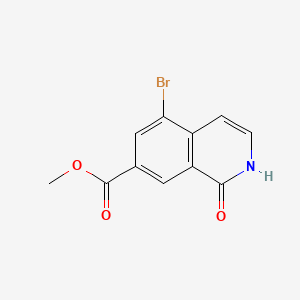
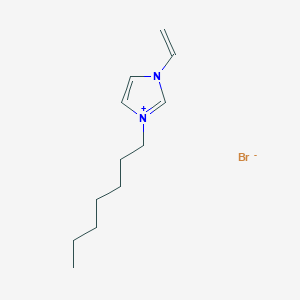

![5-Methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B11767066.png)
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (Hydrochloride)](/img/structure/B11767069.png)

